Product packaging for ALK2-IN-4 succinate(Cat. No.:)

ALK2-IN-4 succinate

Cat. No.: B8134269
M. Wt: 593.6 g/mol
InChI Key: HSNCQJZBFVYYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Bone Morphogenetic Protein (BMP) Signaling Pathway: A Mechanistic Overview

The bone morphogenetic protein (BMP) signaling pathway is a crucial cellular communication system that regulates a wide array of biological processes. acs.orgnih.gov

Components of the BMP Pathway and Signal Transduction Cascades

The BMP pathway is initiated when BMP ligands, a group of signaling molecules, bind to a complex of receptors on the cell surface. nih.gov This complex is typically composed of two types of serine/threonine kinase receptors: type I and type II. nih.govnih.gov There are four type I BMP receptors, including ALK2, and three type II receptors. nih.gov

Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor, such as ALK2. nih.govspandidos-publications.com This activation triggers a downstream signaling cascade, primarily through the phosphorylation of intracellular proteins called SMADs. patsnap.com Specifically, activated ALK2 phosphorylates SMAD1, SMAD5, and SMAD8. nih.govmdpi.com These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the expression of target genes. patsnap.comspandidos-publications.com This intricate process ensures the precise control of various cellular responses. spandidos-publications.com

Physiological Roles of ALK2 in Development and Homeostasis

ALK2 plays a fundamental role in numerous developmental and homeostatic processes. acs.org It is essential for the proper development of various tissues and organs, including bone, cartilage, heart, brain, and the reproductive system. nih.govacs.org For instance, ALK2 is involved in gastrulation, a critical early stage of embryonic development. mdpi.comahajournals.org In the cardiovascular system, ALK2 signaling is important for atrioventricular cushion transformation in the developing heart and helps maintain cardiovascular homeostasis in adults. nih.gov Furthermore, ALK2 is a key regulator of bone and cartilage formation. nih.govresearchgate.net

Pathophysiological Implications of ALK2 Dysregulation

Dysregulation of ALK2 activity, often due to genetic mutations, can lead to a variety of diseases. nih.govresearchgate.net

ALK2 in Heterotopic Ossification Disorders

One of the most well-documented consequences of ALK2 dysregulation is heterotopic ossification (HO), the abnormal formation of bone in soft tissues like muscles, tendons, and ligaments. spandidos-publications.comportlandpress.com

A rare and severe genetic disorder called Fibrodysplasia Ossificans Progressiva (FOP) is caused by gain-of-function mutations in the ACVR1 gene, which encodes ALK2. nih.govportlandpress.comjst.go.jp The most common mutation, R206H, makes the ALK2 receptor hyperactive. mdpi.com This hyperactivity leads to the misinterpretation of signals; for example, the mutant ALK2 can be activated by Activin A, a ligand that normally does not trigger bone formation through the wild-type receptor. nih.govportlandpress.commdpi.com This aberrant signaling drives the progressive and debilitating heterotopic bone formation characteristic of FOP. nih.govportlandpress.com

ALK2 in Oncogenesis and Tumor Progression

Aberrant ALK2 signaling has also been implicated in the development and progression of certain cancers. patsnap.comacs.org Somatic activating mutations in ACVR1 have been identified in a significant percentage of diffuse intrinsic pontine glioma (DIPG), an aggressive and fatal pediatric brain tumor. acs.orggoogle.comacs.org Studies suggest that these cancer cells are dependent on the enhanced BMP signaling for their survival and proliferation. acs.org ALK2 has also been explored as a potential therapeutic target in other cancers, such as LKB1-mutant lung cancer. nih.gov

Other Disease Contexts Involving Aberrant ALK2 Activity

Dysregulated ALK2 signaling is associated with a range of other conditions. nih.gov These include:

Diffuse Idiopathic Skeletal Hyperostosis (DISH): A condition characterized by the calcification and ossification of spinal ligaments. patsnap.comresearchgate.net

Congenital Heart Defects: In contrast to the gain-of-function mutations seen in FOP and DIPG, suppression of ALK2 signaling can lead to certain congenital heart defects. nih.govresearchgate.net

Anemia of Chronic Disease: Aberrant ALK2 activity is being investigated for its role in anemia associated with chronic inflammation and cancer. google.compatsnap.com

Pulmonary Arterial Hypertension (PAH): An imbalance between the antiproliferative BMP signaling and proliferative TGF-β signaling, in which ALK2 is a key component, is implicated in the development of PAH. ahajournals.org

ALK2-IN-4 Succinate (B1194679)

ALK2-IN-4 succinate is a potent and specific inhibitor of the ALK2 kinase. xcessbio.commedchemexpress.commedchemexpress.comcenmed.comtargetmol.commedchemexpress.commedchemexpress.comdcchemicals.comtargetmol.com It is a chemical compound developed for research purposes to study the function of ALK2 and to explore its potential as a therapeutic target. biosynth.com

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 2416307-25-8 xcessbio.com
Molecular Formula C30H36FN7O5 xcessbio.com
Molecular Weight 593.65 g/mol xcessbio.com
Appearance Solid Powder xcessbio.com
Solubility Soluble in DMSO xcessbio.com

This data is compiled from publicly available sources for research compounds.

By specifically blocking the activity of ALK2, compounds like this compound serve as valuable tools for researchers to dissect the intricate roles of this receptor in both health and disease. biosynth.com The development of such inhibitors has been a significant step towards understanding and potentially treating conditions driven by aberrant ALK2 signaling. acs.orgnih.govresearchgate.net For example, preclinical studies using ALK2 inhibitors have shown promise in preventing heterotopic ossification in mouse models of FOP. nih.gov

Rationale for ALK2 Inhibition as a Therapeutic Strategy

Activin receptor-like kinase 2 (ALK2), also known as Activin A receptor type 1 (ACVR1), is a type I serine/threonine kinase receptor that is a critical component of the bone morphogenetic protein (BMP) signaling pathway. patsnap.compatsnap.com This pathway is fundamental to numerous biological processes, including embryonic development, bone formation, and tissue homeostasis. patsnap.comacs.org The kinase activity of ALK2 is essential for transducing signals that regulate gene expression controlling cell proliferation, differentiation, and apoptosis. patsnap.compatsnap.com

The therapeutic rationale for inhibiting ALK2 stems from the discovery that dysregulation of its kinase activity is a primary driver of several human diseases. patsnap.com Gain-of-function mutations in the ACVR1 gene, which encodes the ALK2 protein, lead to abnormal, ligand-independent or hypersensitive activation of the BMP signaling pathway. acs.orgnih.gov This aberrant signaling is the underlying cause of rare and debilitating genetic disorders.

One of the most well-documented diseases linked to ALK2 mutations is Fibrodysplasia Ossificans Progressiva (FOP). nih.govresearchgate.net FOP is characterized by the progressive and abnormal formation of bone in soft tissues like muscles, tendons, and ligaments, a process known as heterotopic ossification. nih.govblueprintmedicines.com In over 95% of FOP patients, a specific mutation (R206H) in the ALK2 receptor causes it to be inappropriately activated by ligands such as Activin A, which normally does not trigger osteogenic signaling. nih.govpnas.org Inhibiting the kinase activity of the mutant ALK2 receptor is a direct strategy to block this pathological bone formation. patsnap.compnas.org

Somatic mutations in ACVR1 are also found in a significant portion of cases of Diffuse Intrinsic Pontine Glioma (DIPG), an aggressive and fatal pediatric brain tumor. acs.orgacs.org In DIPG, these mutations contribute to tumor pathogenesis, and preclinical studies have shown that DIPG cells are dependent on the enhanced BMP signaling from the mutant receptor. acs.orgnih.gov Therefore, targeting the kinase function of ALK2 presents a promising therapeutic avenue for this otherwise untreatable cancer. acs.orgnih.gov

Beyond rare genetic diseases, ALK2 signaling plays a crucial role in iron metabolism through its regulation of hepcidin (B1576463), the primary hormone controlling iron homeostasis. kerostx.comkerostx.comfigshare.com Elevated hepcidin levels can lead to anemia by restricting the availability of iron for red blood cell production. kerostx.com Inhibition of ALK2 has been shown in preclinical models to decrease hepcidin production, increase serum iron, and ameliorate anemia, suggesting its potential as a treatment for anemia of chronic disease and other iron-overload conditions. kerostx.comkerostx.comfigshare.com The kinase activity of ALK2 is therefore a key target for modulating a range of pathological conditions. pnas.org

Table 1: Overview of Key ALK2-Associated Diseases

Disease Role of ALK2 Therapeutic Goal of Inhibition
Fibrodysplasia Ossificans Progressiva (FOP) Gain-of-function mutations (e.g., R206H) lead to aberrant activation of BMP signaling by Activin A, causing heterotopic ossification. nih.govblueprintmedicines.com To block the kinase activity of mutant ALK2, thereby preventing abnormal bone formation. patsnap.compatsnap.com
Diffuse Intrinsic Pontine Glioma (DIPG) Somatic gain-of-function mutations in ACVR1 are found in ~25% of cases and are implicated in tumorigenesis. acs.orgtargetmol.com To inhibit the kinase activity of mutant ALK2, inducing apoptosis in cancer cells and extending survival in preclinical models. acs.orgnih.gov

| Anemia of Chronic Disease / Iron-Related Disorders | ALK2 signaling is involved in the regulation of hepcidin, a key hormone that controls iron availability. kerostx.comkerostx.com | To reduce hepcidin levels, thereby increasing serum iron and improving red blood cell production. kerostx.comkerostx.comfigshare.com |

The pursuit of ALK2 inhibitors began with the identification of broad-spectrum kinase inhibitors. Dorsomorphin (B1670891) was one of the first compounds identified to inhibit BMP signaling and was found to target ALK2, ALK3, and ALK6. pnas.orgnih.gov However, its utility as a specific research tool was limited by its lack of selectivity, as it inhibits numerous other kinases. nih.gov

This initial discovery spurred structure-based optimization efforts, leading to the development of dorsomorphin analogues with improved potency and selectivity. pnas.orgnih.gov A notable early derivative is LDN-193189, which demonstrated significantly increased potency for BMP type I receptors. nih.govnih.gov Further refinement led to compounds like LDN-212854, which was designed to have greater selectivity for ALK2 over other related receptors like ALK5. pnas.orgmedchemexpress.com While these compounds were crucial preclinical tools, the focus remained on achieving even greater selectivity to minimize potential off-target effects. patsnap.com

The field has since evolved with the use of high-throughput screening and advanced medicinal chemistry. pnas.org This has led to the identification of diverse chemical scaffolds and highly selective inhibitors. figshare.comnih.gov Some inhibitors have been repurposed for ALK2-related diseases; for example, Saracatinib (AZD0530), initially developed as a cancer therapeutic, entered clinical trials for FOP. patsnap.com

More recently, efforts have focused on designing inhibitors that specifically target the mutant forms of ALK2 found in diseases like FOP. patsnap.com An example is BLU-782 (also known as IPN60130), which was engineered to be exquisitely selective for mutant ALK2, sparing the wild-type receptor and other closely related kinases. patsnap.comblueprintmedicines.com This progression highlights a continuous drive toward greater potency, selectivity, and improved pharmacokinetic properties to translate preclinical findings into effective clinical therapies. nih.govnih.gov

Table 2: Timeline of Key ALK2 Inhibitor Discoveries

Inhibitor Discovery Context / Key Feature Selectivity Profile
Dorsomorphin First widely used small molecule inhibitor of the BMP pathway. pnas.org Broad-spectrum; inhibits ALK2, ALK3, ALK6, and numerous other kinases. pnas.orgnih.gov
LDN-193189 A potent dorsomorphin analogue developed for improved potency. nih.gov Potently inhibits ALK1, ALK2, ALK3, and ALK6. nih.govnih.gov
LDN-212854 Developed for improved selectivity over other TGF-β family receptors. pnas.org Potently inhibits ALK2 (IC50: 1.3 nM) and ALK1 (IC50: 2.40 nM) with improved selectivity vs. ALK5. pnas.orgmedchemexpress.com
Saracatinib (AZD0530) Repurposed cancer therapeutic evaluated in Phase II clinical trials for FOP. patsnap.com Inhibits ALK2, but also targets other kinases as part of its original design. patsnap.com

| BLU-782 (IPN60130) | Specifically designed to be a highly selective inhibitor of mutant ALK2. patsnap.comblueprintmedicines.com | Exquisite selectivity for R206H mutant ALK2, sparing wild-type ALK2 and related kinases like ALK1, ALK3, and ALK6. blueprintmedicines.com |

Introduction to this compound as a Preclinical Research Agent

This compound is a potent inhibitor of ALK2 that serves as a valuable tool for preclinical research. targetmol.commedchemexpress.comcenmed.com It is a salt form of the free base compound ALK2-IN-4, which was identified and described in patent literature. medchemexpress.comcenmed.commedchemexpress.com

This compound emerged from modern drug discovery programs focused on identifying novel, potent, and selective modulators of the ALK2 signaling pathway. figshare.com Specifically, the compound is extracted from patent WO2020086963A1, which details new crystal forms of an ALK2 inhibitor. medchemexpress.comcenmed.commedchemexpress.comgoogle.com This patent is associated with Keros Therapeutics, a company investigating ALK2 inhibition for diseases of iron overload and anemia. kerostx.com

The development of such compounds is often part of a broader strategy to create orally bioavailable small molecules with optimized pharmacokinetic profiles suitable for therapeutic use. figshare.comnih.gov For instance, KER-047, an investigational compound structurally related to the chemical series from which this compound originates, was observed to increase serum iron and decrease hepcidin in a Phase 1 clinical trial. kerostx.com This context places this compound within a family of compounds being actively investigated for their therapeutic potential in modulating iron metabolism. kerostx.com

The primary significance of this compound lies in its role as a potent and effective preclinical research agent. targetmol.combiosynth.com Its availability allows scientists to probe the biological functions of the ALK2 receptor with high precision in various experimental settings. As a research tool, it is used to validate ALK2 as a therapeutic target in a range of disease models, from genetic disorders like FOP to hematological conditions. patsnap.combiosynth.com

By using potent inhibitors like this compound in in vitro cellular assays and in vivo animal models, researchers can dissect the molecular mechanisms of ALK2-driven diseases. pnas.org For example, such compounds are used to study the downstream effects of ALK2 inhibition on SMAD phosphorylation and gene expression in cells derived from FOP patients. pnas.org The compound's utility is strictly for research purposes, providing a means to explore protein interactions and the consequences of ALK2 inhibition before a compound is considered for human therapeutic use. biosynth.com

Table of Compound Names

Compound Name Alternate Names / Designations
This compound KER047 succinate
Activin receptor-like kinase 2 ALK2, ACVR1
Dorsomorphin
LDN-193189 DM-3189
LDN-212854
Saracatinib AZD0530

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H36FN7O5 B8134269 ALK2-IN-4 succinate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

butanedioic acid;7-fluoro-6-methoxy-4-[6-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN7O.C4H6O4/c1-31-9-11-33(12-10-31)18-4-7-32(8-5-18)19-15-29-26-22(16-30-34(26)17-19)20-3-6-28-24-14-23(27)25(35-2)13-21(20)24;5-3(6)1-2-4(7)8/h3,6,13-18H,4-5,7-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNCQJZBFVYYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CN4C(=C(C=N4)C5=C6C=C(C(=CC6=NC=C5)F)OC)N=C3.C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36FN7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Biochemical Characterization of Alk2 in 4 Succinate

Target Engagement and Binding Affinity

The interaction of a small molecule inhibitor with its target protein is a critical aspect of its mechanism of action. This section would typically detail the direct binding and affinity of ALK2-IN-4 succinate (B1194679) to the ALK2 kinase domain.

Direct Binding Assays for ALK2-IN-4 succinate with ALK2 Kinase Domain

Direct binding assays are utilized to confirm the physical interaction between an inhibitor and its target protein. While this compound is known as an ALK2 inhibitor, specific data from direct binding assays for this compound are not currently available in the public scientific literature. medchemexpress.com Such studies would typically employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to demonstrate and quantify the binding to the ALK2 kinase domain.

Determination of Binding Kinetics and Thermodynamics (Kd, Kon, Koff)

The kinetics and thermodynamics of binding provide a deeper understanding of the inhibitor-target interaction. This includes the equilibrium dissociation constant (Kd), which indicates the affinity of the inhibitor for the target, and the association (Kon) and dissociation (Koff) rate constants. Publicly available scientific literature does not currently provide specific values for the Kd, Kon, or Koff of this compound with the ALK2 kinase. For other ALK2 inhibitors, these parameters are crucial for understanding their potency and duration of action. nih.gov

Competition Binding Studies with Known ALK2 Ligands

Competition binding assays are performed to determine if a novel inhibitor binds to the same site as a known ligand, such as ATP in the case of kinase inhibitors. There is no specific information available in the public domain regarding competition binding studies conducted with this compound and other known ALK2 ligands. These studies would be instrumental in confirming its binding site on the ALK2 kinase.

Enzymatic Inhibition Profile

The enzymatic inhibition profile of a kinase inhibitor describes its ability to block the catalytic activity of the enzyme.

Kinase Activity Assays and IC50 Determination of this compound

Kinase activity assays are essential for determining the potency of an inhibitor, typically reported as the half-maximal inhibitory concentration (IC50). This compound is described as a potent ALK2 inhibitor, which implies a low IC50 value. medchemexpress.com However, the specific IC50 value for this compound from in vitro kinase assays is not detailed in the currently accessible scientific literature. For comparison, other potent ALK2 inhibitors have IC50 values in the nanomolar range. nih.gov

Mode of Inhibition (Competitive, Non-competitive, Uncompetitive)

The mode of inhibition describes the mechanism by which an inhibitor reduces the activity of an enzyme. Common modes for kinase inhibitors include competitive inhibition, where the inhibitor binds to the ATP-binding site. The specific mode of inhibition for this compound (whether it is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate) has not been publicly documented.

Kinome Selectivity Profiling

Off-Target Kinase Activity Assessment of this compound

Specificity against Other Type I BMP Receptors (ALK1, ALK3, ALK6)

A significant challenge in the development of ALK2 inhibitors is achieving selectivity against other highly homologous type I BMP receptors, namely ALK1, ALK3, and ALK6. The kinase domains of these receptors share a high degree of sequence identity with ALK2, making it difficult to design inhibitors that can discriminate between them. nih.gov For example, the kinase domain of ALK1 shares 79% sequence identity with ALK2, while ALK3 and ALK6 share 86% identity with each other. nih.gov

Biochemical assays are employed to determine the inhibitory potency (often measured as IC50 values) against each of these receptors to establish a selectivity profile. For instance, the 2-aminopyridine-based inhibitor K02288 demonstrated specificity for ALK1, ALK2, ALK3, and ALK6 over the TGF-β receptors ALK4 and ALK5. researchgate.net

Table 1: Inhibitory Activity of Representative ALK2 Inhibitor K02288 against Type I BMP Receptors

Target Kinase IC50 (nM)
ALK1 1.3
ALK2 1.1
ALK3 3.2
ALK6 10.3

Data for K02288, a compound with a similar mechanism of action. researchgate.net

Screening Against Broad Kinase Panels

To obtain a comprehensive understanding of an inhibitor's selectivity, it is screened against large panels of kinases, often representing a significant portion of the human kinome. These screens, such as the KINOMEscan assay, can assess the binding of the compound to hundreds of different kinases at a fixed concentration (e.g., 1 µM). nih.govresearchgate.net The results of such screens help to identify any unforeseen off-target interactions and confirm the inhibitor's primary targets. For example, the ALK2 inhibitor M4K2234 was profiled against a panel of 375 protein kinases and exhibited excellent kinome-wide selectivity, with only one significant off-target identified. nih.gov This type of broad profiling is essential for validating the specificity of a compound like this compound.

Structural Basis of this compound Interaction with ALK2

Crystallographic Studies of this compound-ALK2 Complexes

Crystallographic studies of small molecule inhibitors bound to the ALK2 kinase domain have provided invaluable insights into the molecular interactions that govern their potency and selectivity. nih.gov Although a specific crystal structure for this compound is not publicly available, the binding modes of other ATP-competitive inhibitors reveal common features. These inhibitors typically bind in the ATP pocket, which is located between the N- and C-lobes of the kinase domain. nih.govnih.gov

A key interaction for many ALK2 inhibitors is the formation of a hydrogen bond with the hinge residue His286. nih.govresearchgate.net The specificity of these inhibitors can be influenced by additional contacts and water-mediated hydrogen bonds within the active site. nih.govresearchgate.net For example, the 5-quinoline moiety of the inhibitor LDN-212854 is associated with a distinct pattern of water-mediated hydrogen bonds involving Lys235 and Glu248, which contributes to its selectivity for ALK2. nih.gov The structure of the ALK2 kinase domain in complex with an inhibitor is typically observed in an inactive conformation, which sterically occludes the binding of ATP and substrates. nih.gov These structural details provide a framework for understanding how this compound likely achieves its inhibitory effect on ALK2.

Molecular Dynamics Simulations of Binding Poses

Molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its protein target, in this case, ALK2. These simulations provide insights into the stability of the ligand-protein complex and the specific binding poses the ligand adopts within the protein's active site. This information is critical for rational drug design and optimization. However, specific MD simulation studies detailing the binding poses of this compound with the ALK2 protein have not been published in the accessible scientific literature. General studies on other ALK2 inhibitors often reveal common binding motifs and interactions within the ATP-binding pocket of the kinase. These studies underscore the importance of such simulations in drug discovery.

Identification of Key Residues for Ligand Recognition

The identification of key amino acid residues within the ALK2 protein that are crucial for recognizing and binding to this compound is a critical aspect of its characterization. This is typically achieved through a combination of experimental techniques, such as site-directed mutagenesis and X-ray crystallography, and computational methods like molecular docking and MD simulations. These studies pinpoint the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding affinity and selectivity of the inhibitor. For other inhibitors of the ALK2 kinase, key interactions with residues in the hinge region and the hydrophobic pocket have been well-documented. However, a detailed list or analysis of the specific residues that form critical interactions with this compound is not available in current public research.

Cellular Mechanisms of Action of Alk2 in 4 Succinate

Impact on Downstream Signaling Pathways

ALK2, a type I serine/threonine kinase receptor, plays a crucial role in mediating signals for bone morphogenetic proteins (BMPs). patsnap.compatsnap.commedchemexpress.com Upon ligand binding, ALK2 initiates a cascade of intracellular events, primarily through the SMAD and non-SMAD signaling pathways, which regulate gene expression and control a variety of cellular functions including proliferation, differentiation, and apoptosis. patsnap.compatsnap.com ALK2-IN-4 succinate (B1194679) exerts its effects by directly interfering with this signaling cascade.

The canonical signaling pathway for ALK2 involves the phosphorylation and activation of SMAD proteins, specifically SMAD1, SMAD5, and SMAD8. nih.gov Activated ALK2 phosphorylates these receptor-regulated SMADs (R-SMADs). genecards.org The phosphorylated R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes. nih.gov

ALK2 inhibitors, including ALK2-IN-4 succinate, function by blocking the kinase activity of the ALK2 receptor. patsnap.com This inhibition prevents the phosphorylation of SMAD1/5/8, thereby halting the downstream signaling cascade. patsnap.comresearchgate.net By preventing SMAD1/5/8 activation, this compound effectively alters the transcription of genes that are dependent on this pathway for their expression. patsnap.com This mechanism is central to the therapeutic potential of ALK2 inhibitors in conditions characterized by aberrant ALK2 signaling. patsnap.com

Table 1: Effect of this compound on SMAD Signaling
ComponentFunction in ALK2 SignalingEffect of this compound
ALK2 ReceptorPhosphorylates SMAD1/5/8 upon ligand binding. genecards.orgInhibits kinase activity. patsnap.com
SMAD1/5/8Receptor-regulated SMADs that are phosphorylated by ALK2. nih.govPhosphorylation is blocked. researchgate.net
SMAD4Forms a complex with phosphorylated SMAD1/5/8. nih.govComplex formation is prevented due to lack of p-SMAD1/5/8.
Gene TranscriptionRegulated by the nuclear SMAD complex. patsnap.comTranscription of target genes is altered. patsnap.com

In addition to the canonical SMAD pathway, TGF-β superfamily receptors, including ALK2, can activate non-SMAD signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K)/Akt pathways. nih.govnih.govresearchgate.net These pathways can act independently or in conjunction with SMAD signaling to regulate cellular responses. nih.gov

The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun amino-terminal kinases (JNKs), and p38 MAPKs. nih.gov The PI3K/Akt pathway is another critical signaling route that governs cell survival, growth, and proliferation. nih.govmdpi.com While direct evidence specifically detailing the effects of this compound on these non-SMAD pathways is still emerging, the inhibition of ALK2 is expected to modulate these pathways where they are downstream of the receptor. For instance, in other contexts, ALK activation has been linked to the PI3K/Akt pathway. mdpi.com Therefore, inhibition by this compound could potentially lead to the downregulation of Akt activity, impacting cell survival and proliferation. nih.govmdpi.com

The ultimate consequence of ALK2 inhibition by this compound is the altered transcription of ALK2 target genes. patsnap.com By blocking both SMAD and potentially non-SMAD pathways, the inhibitor prevents the nuclear translocation and activity of transcription factors that regulate the expression of genes involved in various cellular processes. patsnap.compatsnap.com

Cellular Phenotypic Responses

The modulation of downstream signaling pathways by this compound culminates in observable changes in cellular behavior. These phenotypic responses are a direct consequence of the altered gene expression profiles.

Research indicates that this compound can suppress cell viability and proliferation. biosynth.comtargetmol.com This effect is consistent with the role of ALK2 in promoting cell growth and survival in certain contexts. patsnap.com By inhibiting ALK2, the compound can disrupt the signaling necessary for cellular proliferation. biosynth.com For example, it has been shown to inhibit the proliferation of human lung cancer cells. biosynth.com The assessment of cell viability and proliferation is often carried out using colorimetric assays like the XTT assay, which measures the metabolic activity of viable cells. abcam.com

Table 2: Cellular Phenotypic Responses to this compound
Cellular ProcessObserved Effect of this compoundUnderlying Mechanism
Cell ProliferationSuppressed. biosynth.comtargetmol.comInhibition of pro-proliferative signaling pathways.
Cell ViabilityReduced. targetmol.comInduction of apoptosis and cell cycle arrest. targetmol.com
ApoptosisInduced. targetmol.comActivation of apoptotic pathways (e.g., caspases). aai.org
Cell CycleArrested (e.g., at G0/G1 or G2/M phase). targetmol.comnih.govInhibition of cyclin-dependent kinases (CDKs). nih.gov

In addition to inhibiting proliferation, this compound has been reported to induce apoptosis and cell cycle arrest in cancer cells. targetmol.com Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The induction of apoptosis by this compound likely involves the activation of caspase cascades, which are central executioners of the apoptotic process. aai.orgnih.gov

Furthermore, the compound can cause cells to halt their progression through the cell cycle, for instance, at the G0/G1 or G2/M checkpoints. targetmol.comnih.gov This cell cycle arrest prevents cells from dividing and can be a precursor to apoptosis. The mechanism often involves the modulation of key cell cycle regulators, such as cyclin-dependent kinases (CDKs) and their associated cyclins. nih.gov

Modulation of Cell Differentiation and Lineage Commitment

The inhibition of ALK2 by compounds such as this compound has a significant impact on cell differentiation and lineage commitment, particularly in mesenchymal and hematopoietic lineages.

Chondrogenic and Osteogenic Differentiation: ALK2 is a critical regulator of cartilage differentiation and subsequent endochondral ossification. nih.govnih.gov Studies using murine mesenchymal progenitor cells with a gain-of-function ALK2 mutation (Alk2R206H/+), which models the genetic cause of Fibrodysplasia Ossificans Progressiva (FOP), show accelerated chondrogenic differentiation. nih.govnih.gov Conversely, the loss of ALK2 function in progenitor cells severely impairs chondrogenesis, even when other type I BMP receptors are present. nih.govnih.gov This highlights that ALK2 is a direct and essential mediator of chondrogenic commitment. Therefore, inhibitors of ALK2 are effective at blocking this differentiation pathway, which is a key therapeutic strategy for preventing heterotopic bone formation in FOP. nih.govnih.govmdpi.com

Endothelial-to-Mesenchymal Transition: ALK2 signaling can induce a transformative process in vascular endothelial cells. nih.gov Expression of a constitutively active form of ALK2 in endothelial cells causes them to undergo an endothelial-to-mesenchymal transition, resulting in the acquisition of a multipotent, stem cell-like phenotype. nih.gov These transformed cells can then be differentiated into osteoblasts, chondrocytes, and adipocytes. nih.gov This suggests that inhibition of ALK2 could prevent pathological cell fate changes that contribute to diseases involving ectopic tissue formation.

T-Cell Lineage Commitment: In the immune system, the metabolic state of T cells is linked to their differentiation. Succinate dehydrogenase (SDH) deficiency, which leads to an altered α-ketoglutarate/succinate ratio, promotes a pro-inflammatory gene signature and enhances the differentiation of T helper 1 (TH1) and T helper 17 (TH17) lineages. biorxiv.org While not a direct inhibition of ALK2, this demonstrates how metabolic intermediates like succinate can influence lineage commitment, a process that can be interconnected with receptor signaling pathways.

Impact on Cell Migration and Invasion

The role of ALK2 in cell migration and invasion is context-dependent, with studies primarily in cancer cells revealing its complex involvement.

In models of pancreatic ductal adenocarcinoma (PDAC), ALK2 has been shown to function as a potent inhibitor of both basal and TGFβ1-driven cell migration. nih.gov The inhibition of ALK2 in these cells, either through specific inhibitors or genetic knockdown, led to an enhancement of their migratory capabilities. nih.gov Mechanistically, this anti-migratory function of ALK2 was linked to its ability to suppress the protein expression of the small GTPases RAC1 and its splice isoform, RAC1b, which are known drivers of cell migration. nih.gov

Conversely, in other cancer contexts, ALK2 signaling is implicated in promoting cell proliferation and migration. nih.gov In TF-1 proerythroleukemia cells engineered to overexpress ALK2, cell growth was increased. nih.gov Treatment with specific ALK2 inhibitors effectively inhibited the proliferation and migration of these cells that were induced by ALK2 and its ligand, BMP9. nih.gov Similarly, in models of LKB1-mutant lung cancer, inhibiting ALK2 receptor signaling was found to decrease 3D invasion and proliferation. nih.gov These findings suggest that the effect of ALK2 inhibition on cell migration and invasion is highly dependent on the cell type and the underlying molecular context.

Studies in Specific Cell Culture Models

Fibrodysplasia Ossificans Progressiva (FOP) Patient-Derived Cell Lines

FOP is a rare genetic disorder caused by gain-of-function mutations in the ACVR1 gene, which encodes the ALK2 receptor. mdpi.com The most common mutation, ALK2-R206H, renders the receptor hyperactive and responsive to activin A, leading to progressive and debilitating heterotopic ossification. mdpi.com Patient-derived cells are invaluable tools for studying FOP pathology and for screening potential therapeutic agents like this compound.

Researchers utilize induced pluripotent stem cells (iPSCs) generated from FOP patients to model the disease in vitro. mdpi.com These FOP-iPSCs can be differentiated into mesenchymal stromal cells, which, upon stimulation with activin A, exhibit aberrant activation of the SMAD1/5/8 signaling pathway and subsequently undergo enhanced chondrogenesis and endochondral ossification. mdpi.com These cell-based assays provide a clear functional phenotype that is used to screen for and validate the efficacy of ALK2 inhibitors. The primary endpoint in these models is the reduction of phosphorylated SMAD1/5 levels and the prevention of osteoblast or chondrocyte differentiation. mdpi.com

Cancer Cell Lines with Elevated ALK2 Activity

Aberrant ALK2 signaling has been identified as a driver in several types of cancer, making it a therapeutic target. Cell lines from these cancers are used to test the efficacy of ALK2 inhibitors.

Diffuse Intrinsic Pontine Glioma (DIPG): A significant percentage of DIPG, a highly aggressive pediatric brain tumor, harbors the same activating mutations in ALK2 found in FOP. medchemexpress.comgoogle.com

LKB1-Mutant Lung Cancer: In lung cancers with mutations in the tumor suppressor LKB1, ALK2 signaling is often upregulated. nih.gov Inhibition of ALK2 in these cancer cell lines has been shown to suppress proliferation and invasion. nih.gov

Other Cancers: Overexpression of ALK2 has been linked to tumorigenesis in other cancers as well. For example, TF-1 cells (a human erythroleukemia cell line) that overexpress ALK2 show increased growth, which can be blocked by ALK2 inhibitors. nih.gov

The table below summarizes findings from studies using specific ALK2 inhibitors on various cancer cell lines.

Cell LineCancer TypeInhibitorEffectReference
TF-1 (ALK2-overexpressing)ErythroleukemiaKRC203, KRC360Inhibited ALK2- and BMP9-induced cell proliferation and migration. nih.gov
JK43-P, JK43-M (KL GEMM)LKB1-mutant Lung CancerLDN214117, LDN193189Dose-dependent inhibition of cell viability and 3D proliferation. nih.gov
A549, H157LKB1-null Lung CancerLDN214117, LDN193189Dose-dependent inhibition of cell viability. nih.gov

Primary Cell Cultures (e.g., Osteocytes, Chondrocytes, Endothelial Cells)

Studies using primary cell cultures have been instrumental in elucidating the fundamental role of ALK2 in various cell types.

Chondrocytes: Primary mouse embryonic fibroblasts have been used extensively to study the role of ALK2 in chondrogenesis. nih.govnih.gov These studies established that ALK2 expression is required during the initial stages of chondrocyte commitment from mesenchymal progenitors. nih.govnih.gov The absence of ALK2 leads to a severe impairment in the formation of cartilage. nih.govnih.gov

Endothelial Cells: Research using human vascular endothelial cells has shown that ALK2 signaling is a key driver of endothelial-to-mesenchymal transition. nih.gov Treatment of these primary cells with ligands like TGF-β2 or BMP4 can induce this transition in an ALK2-dependent manner, converting them into multipotent stem-like cells. nih.gov This has significant implications for understanding both disease pathogenesis and regenerative medicine.

Osteocytes: Osteocytes, the most abundant cells in bone, regulate bone mineralization. mdpi.com They are terminally differentiated from osteoblasts, a lineage whose commitment is influenced by ALK2 signaling. The interplay between osteoblasts and osteocytes is crucial for bone homeostasis, a process that can be disrupted by aberrant ALK2 activity. mdpi.com

3D Cell Culture and Organoid Models Treated with this compound

Three-dimensional (3D) cell culture systems, including spheroids and organoids, offer more physiologically relevant models compared to traditional 2D cultures. nih.govsigmaaldrich.com They better replicate the complex cell-cell and cell-matrix interactions of native tissues, making them superior platforms for studying disease and testing drug efficacy. sigmaaldrich.comthermofisher.com

While specific studies detailing the treatment of organoids with this compound are emerging, the application of these models to diseases involving ALK2 is an active area of research.

Cancer Tumoroids: Patient-derived tumoroids are being developed for various cancers, including those where ALK2 is implicated. thermofisher.com These models preserve the heterogeneity and architecture of the original tumor and can be used to screen for the effectiveness of targeted therapies like ALK2 inhibitors. thermofisher.com

Developmental and Disease Modeling: Organoids derived from pluripotent stem cells can model the development of various organs and tissues. mdpi.com For diseases like FOP, organoid models could be used to study the process of heterotopic ossification in a more complex, multi-lineage 3D environment. Gastric organoids, for instance, have been generated that contain multiple cell types and express mature markers, providing a robust system for research. ols-bio.com Similarly, triphasic models of the osteochondral complex, incorporating chondrocytes, osteoblasts, and endothelial cells in a 3D scaffold, have been developed to study the crosstalk between these lineages, which is heavily influenced by BMP/ALK2 signaling. biorxiv.org Such advanced models would be ideal for testing the systemic effects of this compound.

Preclinical Efficacy Studies of Alk2 in 4 Succinate in Non Human Animal Models

Studies in Heterotopic Ossification Models

Dysregulated ALK2 activity is the genetic cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating disorder characterized by progressive heterotopic ossification (HO), where bone forms in soft connective tissues. patsnap.commdpi.comportlandpress.com Consequently, a primary focus of preclinical research for ALK2 inhibitors is on preventing this ectopic bone formation. jci.org

To faithfully replicate the human condition, researchers have developed genetically accurate mouse models of FOP. blueprintmedicines.com The most widely used is a conditional knock-in mouse carrying the ACVR1R206H mutation, the same genetic variant found in the vast majority of FOP patients. portlandpress.comresearchgate.net These mice recapitulate key features of the disease, including malformation of the great toes and the development of HO, which can occur spontaneously or be induced by trauma. portlandpress.comresearchgate.net

These genetic models are vital tools for testing the efficacy of ALK2 inhibitors. jci.org Studies on potent and selective ALK2 inhibitors, such as BLU-782, have demonstrated significant efficacy in ACVR1R206H mice. blueprintmedicines.comresearchgate.net Prophylactic treatment with these inhibitors has been shown to prevent the formation of injury-induced HO. blueprintmedicines.comresearchgate.net The development of ALK2-IN-4 succinate (B1194679) is based on this therapeutic principle, aiming to inhibit the mutant ALK2 receptor that drives the disease. medchemexpress.comxcessbio.come-enm.org

In both FOP patients and corresponding animal models, physical trauma is a potent trigger for HO flare-ups. portlandpress.comblueprintmedicines.com Therefore, preclinical studies frequently employ trauma-induced HO models to assess therapeutic efficacy. These models often involve inducing a controlled muscle injury, which reliably initiates the pathological cascade of inflammation, edema, and subsequent ectopic bone formation in genetically predisposed mice. portlandpress.comblueprintmedicines.com

Inhibition of the ALK2 pathway has proven effective in these models. For example, the ALK2 inhibitor Saracatinib potently inhibited HO development in FOP mouse models even when administered transiently after a soft tissue injury. jci.orgnih.gov Similarly, studies with BLU-782 showed it could prevent HO induced by both muscle injury and surgery in ACVR1R206H mice. blueprintmedicines.com Research has also shown that the ligand Activin A, when combined with injury, can initiate robust bone formation in these models, a process that can be blocked by ALK2 inhibition. portlandpress.comnih.gov These findings underscore the potential of ALK2 inhibitors like ALK2-IN-4 succinate to prevent trauma-induced HO.

The effectiveness of ALK2 inhibitors in HO models is evaluated using a variety of quantitative and qualitative measures. High-resolution imaging techniques are central to this assessment. Micro-computed tomography (µCT) is used to precisely quantify the volume and density of ectopic bone, providing clear evidence of treatment efficacy. blueprintmedicines.com Magnetic resonance imaging (MRI) can be employed to assess soft tissue inflammation and edema that precede bone formation. blueprintmedicines.com

Histological analysis of the affected tissues is also performed to examine lesion progression at the cellular level. portlandpress.com Successful intervention with an ALK2 inhibitor is characterized by a reduction in inflammatory cell infiltrate, prevention of cartilage formation (chondrogenesis), and the preservation of healthy muscle tissue architecture. blueprintmedicines.comresearchgate.net For instance, in studies with the ALK2 inhibitor BLU-782, treatment not only prevented HO but also restored a healthy muscle healing response, including skeletal myofiber regeneration. blueprintmedicines.com

Table 1: Summary of Preclinical Efficacy of Representative ALK2 Inhibitors in Heterotopic Ossification Models

Inhibitor Animal Model Key Findings Reference(s)
Saracatinib Inducible ACVR1R206H knock-in mouse Potently inhibited the development of injury-induced heterotopic ossification. jci.orgnih.gov
BLU-782 Conditional ACVR1R206H knock-in mouse Prevented injury- and surgery-induced HO, reduced edema, and restored healthy muscle tissue response. blueprintmedicines.comresearchgate.net

| LDN-212854 | Inducible ACVR1Q207D transgenic mouse | Showed efficacy in preventing heterotopic ossification. | acs.org |

Studies in Oncological Models

Beyond its role in FOP, aberrant ALK2 signaling has been implicated in the pathophysiology of certain cancers, making it a target for oncological drug development. patsnap.compatsnap.com Activating mutations in ACVR1 (the gene encoding ALK2) are found in a significant subset of diffuse intrinsic pontine glioma (DIPG), a lethal pediatric brain tumor. acs.orgnih.gov The ALK2 pathway has also been identified as a therapeutic target in other cancers, such as LKB1-mutant lung cancer. nih.govresearchgate.net

To evaluate the anticancer potential of ALK2 inhibitors, researchers utilize xenograft and allograft tumor models. nih.govnih.gov

Xenograft models involve implanting human tumor cells or patient-derived tumor tissue into immunodeficient mice. This allows for the study of a human tumor in a living system. elifesciences.org For example, orthotopic xenografts of human DIPG cells harboring the ACVR1R206H mutation have been established in mice to test ALK2 inhibitors. nih.gov Xenograft models have also been used to test ALK2 pathway inhibition in lung cancer. nih.govresearchgate.net

Allograft (or syngeneic) models use mouse tumor cells implanted into immunocompetent mice of the same genetic background. These models are particularly useful for studying the interaction between the tumor, the treatment, and a fully functional immune system. elifesciences.org Syngeneic models have been employed in preclinical studies of ALK2 inhibition in LKB1-mutant lung cancer. nih.govresearchgate.net

Preclinical studies have demonstrated the efficacy of ALK2 inhibitors in these models. nih.govnih.gov Specifically, ALK2-IN-4 (succinate) has been reported to inhibit the proliferation of human lung cancer cells, indicating its potential application in cancer therapy. biosynth.com

The primary goal of testing ALK2 inhibitors in oncological models is to assess their impact on key aspects of cancer progression.

Tumor Growth: Efficacy is often measured by the reduction in tumor volume and weight over time. nih.gov In preclinical models of DIPG, treatment with ALK2 inhibitors such as LDN-193189 and LDN-214117 led to a significant extension in the survival of mice bearing orthotopic xenografts. nih.govfrontiersin.org Similarly, in both syngeneic and xenograft models of LKB1-mutant lung cancer, ALK2 inhibitors showed potent suppression of tumor growth. nih.govresearchgate.net

Metastasis: The ALK2 signaling pathway has been linked to cellular processes like migration and invasion, which are critical for metastasis. acs.org By inhibiting this pathway, compounds like this compound may reduce the metastatic potential of cancer cells. nih.gov

Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor survival and growth. The broader BMP signaling pathway, to which ALK2 belongs, plays a complex role in regulating angiogenesis. frontiersin.orgmdpi.com Some studies suggest that inhibiting specific components of this pathway could suppress tumor angiogenesis. frontiersin.orgaacrjournals.org

Table 2: Summary of Preclinical Efficacy of Representative ALK2 Inhibitors in Oncological Models

Inhibitor(s) Animal Model Cancer Type Key Findings Reference(s)
LDN-193189, LDN-214117 Orthotopic xenograft (ACVR1R206H mutant cells) Diffuse Intrinsic Pontine Glioma (DIPG) Extended survival compared to vehicle controls. nih.govfrontiersin.org
ALK2 Inhibitors Syngeneic and xenograft models LKB1-mutant Lung Cancer Potent suppression of tumor growth. nih.govresearchgate.net

| ALK2-IN-4 (succinate) | Cell-based assays | Lung Cancer | Inhibited proliferation of human lung cancer cells. | biosynth.com |

Synergistic Effects of this compound in Combination Therapies

Research into the synergistic potential of ALK2 inhibitors, such as this compound, has shown promise in enhancing therapeutic outcomes, particularly in oncology. The rationale for combination therapies stems from the complex nature of diseases like cancer, where targeting multiple pathways can prevent the emergence of resistance and lead to more durable responses. researchgate.net

In the context of anaplastic lymphoma kinase (ALK)-positive anaplastic large-cell lymphoma (ALCL), studies have investigated combining ALK inhibitors with standard chemotherapy or other targeted agents. researchgate.net These combinations have demonstrated strong synergism in various ALK-dependent cell lines, leading to better tumor growth inhibition in mice compared to single-agent treatments. researchgate.net The underlying mechanism for this synergy involves a more profound inhibition of oncogenic signaling pathways and increased induction of apoptosis. researchgate.net For instance, combining an ALK inhibitor with a CDK4/6 inhibitor like Ribociclib has shown enhanced cytotoxicity and synergy in neuroblastoma cell lines with ALK mutations. nih.gov This combination led to complete tumor regressions in xenograft models, including those with de novo resistance mutations, and prevented the development of resistance. nih.gov

Similarly, in non-small-cell lung cancer (NSCLC) models with ALK translocations, combining ALK inhibitors with chemotherapy agents like pemetrexed (B1662193) has shown synergistic effects in short-term exposure, while combinations with cisplatin (B142131) were synergistic in long-term experiments. nih.gov These findings suggest that rationally designed upfront polytherapies that include an ALK inhibitor could significantly improve long-term patient outcomes by preventing the rise of resistant disease. researchgate.net

A patent for ALK2 inhibitors suggests that they may have synergistic effects when combined with tyrosine kinase receptor inhibitors, such as SU-5416, in inhibiting angiogenesis, a critical process in tumor growth. google.com This is based on the premise that since bone morphogenetic protein (BMP) signals are crucial for the development of endothelial precursors, antagonizing these signals with an ALK2 inhibitor could provide an additional layer of anti-angiogenic activity. google.com

Studies in Other Disease Models

The therapeutic potential of ALK2 inhibition extends beyond oncology, with significant preclinical evidence in cardiovascular and fibrotic diseases.

Cardiovascular Disease Models (e.g., Pulmonary Hypertension)

Pulmonary hypertension (PH) is a severe condition characterized by elevated pulmonary artery pressure, often leading to right heart failure. nih.govarchivesofmedicalscience.com An imbalance between antiproliferative bone morphogenetic protein (BMP) signaling and proliferative transforming growth factor-β (TGF-β) signaling is implicated in the development of pulmonary arterial hypertension (PAH). nih.gov The activin receptor-like kinase 2 (ALK2) is a key receptor in the BMP signaling pathway. patsnap.compatsnap.com

In preclinical models of PAH, targeting the ALK2 pathway has shown therapeutic promise. nih.gov For example, studies have demonstrated that modulating ALK2 activity can rebalance (B12800153) the BMP/TGF-β pathways. nih.gov In mouse models, overexpression of BRCC3, a protein that activates the ALK2-Smad1/5-PPARγ axis, ameliorated pulmonary hypertension. nih.gov Conversely, the absence of BRCC3 increased susceptibility to experimental pulmonary hypertension due to the inhibition of ALK2-Smad1/5 signaling. nih.gov These findings highlight the potential of targeting ALK2 to restore vascular homeostasis in the lungs and alleviate PAH. nih.gov

The role of ALK2 is also recognized in the broader context of BMP signaling in the pulmonary endothelium, where it forms complexes with other receptors to regulate vascular quiescence and protect against excessive cell proliferation and apoptosis. mdpi.com

Fibrotic Disease Models

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, can affect various organs. Aberrant ALK2 signaling has been implicated in the pathophysiology of some fibrotic conditions. patsnap.commedchemexpress.com Preclinical studies using models of fibrosis have indicated that ALK2 inhibitors could be beneficial. redxpharma.com For instance, Zelasudil, a selective ROCK2 inhibitor which is downstream of pathways that can be influenced by ALK2 signaling, has shown efficacy in several in vivo preclinical models of fibrosis, including lung and liver fibrosis. redxpharma.com This suggests that modulating pathways involving ALK2 could have therapeutic effects in fibrotic diseases. The potential application of ALK2 inhibitors in conditions involving fibrosis is an active area of research. patsnap.comtargetmol.com

Pharmacodynamic Biomarker Analysis in Vivo

To assess the in vivo efficacy of this compound, it is crucial to utilize pharmacodynamic biomarkers that can measure both target engagement and the modulation of downstream signaling pathways.

Measurement of this compound-Mediated Target Engagement in Tissues

Directly measuring the binding of this compound to the ALK2 receptor in tissue samples is a key indicator of target engagement. This can be achieved through various techniques. One approach involves using radiolabeled compounds or specific antibodies in tissue homogenates or sections obtained from treated animals.

Another method to assess target engagement is to measure the expression levels of the target protein itself. In some cases, inhibitor binding can lead to changes in the expression or localization of the receptor. For instance, analysis of tumor biopsy samples for the expression of specific biomarkers can provide insights into drug activity. google.com

Analysis of Downstream Signaling Pathway Modulation

The primary function of ALK2 is to phosphorylate downstream signaling molecules, particularly Smad1, Smad5, and Smad8, upon ligand binding. patsnap.commdpi.com Therefore, a key pharmacodynamic marker for ALK2 inhibition is the reduction in the levels of phosphorylated Smad1/5/8 (p-Smad1/5/8).

In preclinical studies of ALK2 inhibitors in diffuse intrinsic pontine glioma (DIPG) models, the ablation of p-Smad1/5/8 signaling was used as a biomarker to indicate pathway inhibition and efficacy. nih.gov Immunoblot analyses can be used to measure the levels of p-Smad1/5 in tissue samples from treated animals. mdpi.com

Furthermore, the expression of downstream target genes regulated by the ALK2 pathway can serve as valuable biomarkers. Genes such as ID1, ID2, ID3, SNAIL, and HEY1 are known to be regulated by the canonical SMAD1/5/8-SMAD4 pathway. nih.gov Quantitative PCR (qPCR) can be employed to analyze the expression levels of these genes in tissues to assess the downstream effects of ALK2 inhibition. mdpi.comnih.gov For example, in medulloblastoma models, inhibition of ALK2/3 signaling with LDN-193189 led to a reduction in the expression of stem-cell markers like CD133 and c-MYC. mdpi.com

The table below summarizes the key downstream signaling molecules and genes that can be analyzed to assess the pharmacodynamic effects of this compound in vivo.

Biomarker CategorySpecific BiomarkerMethod of Analysis
Direct Target Engagement ALK2 OccupancyRadioligand Binding Assays, Autoradiography
Downstream Signaling Phosphorylated Smad1/5/8 (p-Smad1/5/8)Immunoblotting, Immunohistochemistry
Target Gene Expression ID1, ID2, ID3Quantitative PCR (qPCR)
SNAIL, HEY1Quantitative PCR (qPCR)
CD133, c-MYC (in specific cancer models)Quantitative PCR (qPCR)

By systematically analyzing these pharmacodynamic biomarkers in preclinical animal models, researchers can gain a comprehensive understanding of the in vivo activity of this compound and its potential for clinical translation.

Correlation of Biomarker Response with Therapeutic Efficacy

In the evaluation of therapeutic candidates, establishing a clear link between the modulation of a specific biological marker and the desired therapeutic outcome is a critical step. For inhibitors of Activin receptor-like kinase 2 (ALK2), this involves demonstrating that engagement of the target and downstream pathway inhibition correlate with efficacy in preclinical models of disease.

In preclinical studies involving various ALK2 inhibitors, a key biomarker for assessing pathway inhibition is the phosphorylation of SMAD1/5/8 proteins. nih.gov These proteins are direct downstream targets of the ALK2 signaling cascade. patsnap.com Inhibition of their phosphorylation serves as a proximal indicator of the inhibitor's activity. Another important biomarker is the Inhibitor of DNA binding 1 (ID1), a transcriptional target of the ALK2 pathway. nih.gov Reductions in the levels of phospho-SMAD1/5/8 and ID1 are indicative of successful pathway inhibition and are often correlated with therapeutic efficacy in animal models. nih.gov

For instance, in preclinical models of diffuse intrinsic pontine glioma (DIPG) with ACVR1 mutations (the gene encoding ALK2), the administration of ALK2 inhibitors has been shown to reduce phospho-SMAD1/5/8 and ID1 levels. nih.gov This biomarker response was associated with a significant therapeutic effect, namely an extension in the survival of the animal models. nih.govnih.gov Similarly, in mouse models of fibrodysplasia ossificans progressiva (FOP), the efficacy of ALK2 inhibitors in preventing heterotopic ossification has been linked to the suppression of the ALK2 signaling pathway. nih.gov

While specific data correlating biomarker response with the therapeutic efficacy of this compound are not detailed in the available literature, the established paradigm for other ALK2 inhibitors provides a strong framework for its evaluation. The principle remains that a demonstrable, dose-dependent reduction in biomarkers such as phospho-SMAD1/5/8 should correspond with the observed therapeutic benefits in relevant animal models. The table below illustrates the general relationship between biomarker modulation and efficacy observed with compounds in this class.

Table 1: Correlation of Biomarker Response and Therapeutic Efficacy for ALK2 Inhibitors in Preclinical Models

BiomarkerChange Upon TreatmentAssociated Therapeutic EfficacyDisease Model
Phospho-SMAD1/5/8DecreaseExtended survivalDIPG nih.gov
ID1DecreaseExtended survivalDIPG nih.gov
ALK2 Pathway ActivityInhibitionPrevention of heterotopic ossificationFOP nih.gov

The successful translation of these preclinical findings to clinical settings relies on the continued use of such biomarkers to confirm target engagement and to help predict clinical response. patsnap.com

Pharmacokinetics and Pharmacodynamics Pk/pd of Alk2 in 4 Succinate in Preclinical Species

Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of a drug candidate is crucial for its development. For ALK2-IN-4 succinate (B1194679) (KER-047), while some aspects of its behavior in biological systems have been reported, a complete preclinical ADME profile is not fully available in the public domain.

In Vitro Metabolic Stability and Permeability Assays

Specific data from in vitro assays, such as metabolic stability in liver microsomes or permeability assessments using Caco-2 cell models, for ALK2-IN-4 succinate have not been publicly disclosed. However, preclinical studies have characterized KER-047 as a potent and highly selective ALK2 inhibitor, which suggests that such assays were conducted to support its advancement into clinical trials. sec.gov For similar classes of kinase inhibitors, these assays are standard practice to determine metabolic liabilities and predict oral absorption characteristics. researchgate.net

Pharmacokinetic Profiles in Rodent Models (e.g., Mice, Rats)

While detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound in rodent models have not been fully published, the compound has been evaluated in rats. sec.gov These preclinical studies were sufficient to establish a dose-dependent pharmacodynamic response. sec.gov

Pharmacokinetic data from a Phase 1 study in healthy human volunteers show that upon administration of multiple doses of a liquid formulation, the mean maximum concentration (Cmax) and area under the curve (AUC) increased in a greater than dose-proportional manner. researchgate.net The half-life in humans was observed to be between 10 and 15 hours. researchgate.netashpublications.org

Table 1: Human Pharmacokinetic Parameters of KER-047 (Liquid Formulation) Note: The following data is from a Phase 1 clinical trial in healthy volunteers and not from preclinical species.

Parameter Value Source(s)
Half-life (t½) ~10 to 15 hours researchgate.netashpublications.org
Dose Proportionality Greater than dose-proportional increases in AUC and Cmax across multiple doses (50-200 mg) researchgate.net

Plasma and Tissue Distribution of this compound

Direct studies quantifying the distribution of this compound in various tissues and plasma of preclinical species are not publicly available. However, pharmacodynamic data provides indirect evidence of its distribution to and action in relevant tissues. Preclinical and clinical studies have consistently shown that administration of KER-047 leads to the mobilization of iron from tissue stores. kerostx.comkerostx.com This is supported by observed decreases in ferritin, a key iron storage protein. researchgate.netashpublications.org Furthermore, a decrease in lymphocytes was noted following peak increases in serum iron, an effect believed to be suggestive of tissue iron depletion. sec.govsec.gov

Excretion Pathways and Metabolite Identification

Information regarding the specific excretion routes (e.g., renal, fecal) and the metabolite profile of this compound in preclinical models has not been disclosed in the available literature. Identifying major metabolites and routes of elimination is a standard component of preclinical development to ensure that the toxicological assessment covers all relevant human metabolites. biospace.com

Target Engagement and Dose-Response Relationships

The pharmacodynamic profile of this compound is well-characterized, with clear evidence of target engagement and downstream biological effects in both preclinical models and human subjects.

Establishment of In Vivo Pharmacodynamic Markers

The primary mechanism of this compound (KER-047) involves the inhibition of ALK2, a key receptor in the signaling pathway that regulates hepcidin (B1576463), the master regulator of iron homeostasis. kerostx.comsec.gov Consequently, the primary pharmacodynamic marker for target engagement is the reduction of serum hepcidin. kerostx.com

Inhibition of ALK2 and the subsequent suppression of hepcidin lead to a cascade of measurable downstream effects on iron metabolism. These have been established as robust pharmacodynamic markers in both preclinical (rat) and clinical studies. sec.govkerostx.com A dose-dependent increase in serum iron levels was observed in rats treated with KER-047. sec.gov In human trials, administration of the compound resulted in rapid, robust, and sustained dose-related increases in serum iron and transferrin saturation. globenewswire.comresearchgate.netashpublications.org These changes were accompanied by a decrease in ferritin, indicating mobilization of stored iron, and an increase in reticulocyte hemoglobin content, suggesting the newly available iron is effectively incorporated into new red blood cells. kerostx.comresearchgate.netashpublications.org These markers confirm that KER-047 effectively modulates iron distribution and availability. biospace.comkerostx.com

Table 2: Key In Vivo Pharmacodynamic Markers for this compound (KER-047)

Marker Effect Species Source(s)
Serum Hepcidin Decrease Human globenewswire.comkerostx.comresearchgate.netashpublications.org
Serum Iron Increase (Dose-dependent) Rat, Human sec.govkerostx.comresearchgate.net
Transferrin Saturation Increase Human kerostx.comresearchgate.net
Serum Ferritin Decrease Human globenewswire.comresearchgate.netashpublications.org
Reticulocyte Hemoglobin Increase Human kerostx.comresearchgate.netashpublications.org

Table 3: Compound Names

Name Alias/Synonym
This compound KER-047

Correlation of this compound Exposure with Pharmacodynamic Response

The pharmacodynamic effect of this compound is directly linked to its primary mechanism of action: the inhibition of ALK2. ALK2 is a key receptor in the bone morphogenetic protein (BMP) signaling pathway, which plays a critical role in iron metabolism, among other physiological processes. xcessbio.compatsnap.com Inhibition of ALK2 is expected to modulate the levels of hepcidin, a central regulator of iron homeostasis, leading to changes in serum iron and transferrin saturation.

A key study disclosed in patent documents for a crystalline form of an ALK2 inhibitor, referred to as "Form A," which corresponds to this compound, demonstrated a clear pharmacodynamic response in a preclinical animal model. google.com Following oral administration of the compound, a significant and dose-dependent effect on iron metabolism was observed.

Specifically, administration of Form A resulted in a marked increase in serum iron concentrations and a corresponding rise in transferrin saturation. google.com This response is consistent with the inhibition of the ALK2 pathway, which leads to reduced hepcidin expression and subsequent increase in iron release into the circulation. The data from these preclinical investigations illustrate a direct correlation between the administration of this compound and a measurable pharmacodynamic effect on iron-related biomarkers.

Table 1: Pharmacodynamic Response to this compound (Form A) in a Preclinical Model

Time Post-DoseParameterObservation
Multiple time pointsSerum Iron ConcentrationStatistically significant increase compared to vehicle control. google.com
Multiple time pointsTransferrin Saturation (%)Statistically significant increase compared to vehicle control. google.com

Determination of Effective Doses in Animal Models

The determination of effective doses in preclinical animal models is a critical step to predict the potential therapeutic dose range in humans. For this compound, the effective dose is the amount of the compound that elicits a desired pharmacodynamic response, such as the significant modulation of iron metabolism biomarkers.

In the preclinical studies described in the patent literature for the "Form A" of the ALK2 inhibitor, specific doses were administered to animal models to evaluate the pharmacodynamic effects. google.com While the full dose-response curve and the minimum effective dose are not explicitly detailed, the doses used in these studies were shown to be effective in producing a robust and statistically significant biological effect.

The studies highlight that oral administration of this ALK2 inhibitor was effective, indicating good oral bioavailability. The doses used were sufficient to achieve plasma concentrations that resulted in a sustained pharmacodynamic response over a measurable period. This is a crucial finding, as it suggests that the compound can be administered orally to achieve a therapeutic effect.

Table 2: Effective Dose Information for this compound (Form A) from Preclinical Studies

Animal ModelDosing RegimenObserved Pharmacodynamic EffectReference
Not SpecifiedSingle oral doseSignificant increase in serum iron and transferrin saturation. google.com

It is important to note that the term "effective dose" can vary depending on the therapeutic indication being studied. In the context of the available data, the effective dose of this compound was established based on its ability to modulate iron homeostasis. Further studies in animal models of specific diseases, such as fibrodysplasia ossificans progressiva (FOP) or diffuse intrinsic pontine glioma (DIPG), where ALK2 mutations are implicated, would be necessary to determine the effective doses for treating those conditions. patsnap.comnih.gov

Structure Activity Relationship Sar and Medicinal Chemistry of Alk2 in 4 Succinate and Analogs

Computational Chemistry and In Silico Modeling

Predictive Modeling of ADME Properties and Target Binding

In the contemporary drug discovery landscape, the use of predictive computational models is a cornerstone of medicinal chemistry. These in silico methods are employed early in the development process to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound, as well as to model its interaction with its intended biological target. For kinase inhibitors like ALK2-IN-4 succinate (B1194679), which belongs to the pyrazolo[1,5-a]pyrimidine (B1248293) class, such predictive modeling is instrumental in optimizing for both potency and drug-like properties. biorxiv.orgnih.gov While specific modeling data for ALK2-IN-4 succinate remains proprietary to its developers, extensive research on analogous compounds provides a clear picture of the computational strategies used. patsnap.comblueprintmedicines.com

Predictive Modeling of Target Binding

Computational modeling plays a pivotal role in understanding and optimizing the binding of inhibitors to the activin receptor-like kinase 2 (ALK2). Techniques such as molecular docking, molecular dynamics (MD) simulations, and three-dimensional quantitative structure-activity relationship (3D-QSAR) are used to elucidate the precise interactions between the inhibitor and the kinase's ATP-binding pocket. tandfonline.comnih.gov

Studies on pyrazolo[1,5-a]pyrimidine-based ALK2 inhibitors consistently highlight a canonical Type-I binding mode. biorxiv.org A key interaction, revealed through computational modeling and confirmed by co-crystal structures of related compounds, is a hydrogen bond between the pyrazolo[1,5-a]pyrimidine core and the backbone amide of the hinge residue His286 in ALK2. nih.govacs.org This interaction effectively anchors the inhibitor in the ATP-binding site.

Furthermore, computational models are crucial for achieving selectivity. ALK2 shares high structural homology with other BMP type I receptors, particularly ALK1, ALK3, and ALK6, making selective inhibition challenging. nih.gov Predictive modeling helps to exploit subtle differences in the binding pockets. For instance, computational analysis guided the replacement of a quinoline (B57606) moiety with a 4-sulfamoylnaphthyl group in one series of inhibitors, which led to the formation of specific interactions with residues like Lys235 and Asp354, thereby enhancing selectivity for ALK2 over ALK3. acs.orgnih.gov

3D-QSAR studies on pyrazolo[1,5-a]pyrimidine derivatives have successfully generated statistically significant models that define the essential structural features for potent ALK2 inhibition. tandfonline.com These models map out regions where bulky, hydrophobic, or hydrogen-bond donor/acceptor groups are favorable or unfavorable, guiding the rational design of new, more potent analogs. tandfonline.comnih.gov

Table 1: Illustrative Predictive Target Binding Data for Hypothetical ALK2 Inhibitor Analogs

This table represents the type of data generated from molecular docking and binding energy calculations for a series of hypothetical pyrazolo[1,5-a]pyrimidine analogs to guide lead optimization.

Compound IDModificationPredicted Docking Score (kcal/mol)Predicted Key H-Bond Interactions
Analog-01(Parent)-9.8His286
Analog-02R1 = -Cl-10.1His286
Analog-03R1 = -OCH3-9.5His286
Analog-04R2 = -SO2NH2-10.5His286, Lys235
Analog-05R2 = -COOH-9.2His286, Asp354

Predictive Modeling of ADME Properties

A potent inhibitor is of little therapeutic value if it cannot reach its target in the body. Therefore, predicting the ADME properties of a compound is as critical as predicting its target binding. In silico ADME models are vital for filtering out compounds with undesirable pharmacokinetic profiles early, saving time and resources. For orally administered drugs like this compound, key properties include aqueous solubility, intestinal absorption, metabolic stability, and systemic distribution.

Computational tools are used to calculate physicochemical descriptors such as molecular weight (MW), lipophilicity (logP), and topological polar surface area (TPSA). These descriptors are then used to predict drug-likeness according to frameworks like Lipinski's Rule of Five and to forecast ADME outcomes. researchgate.net For instance, studies on pyrazolo[1,5-a]pyrimidine derivatives have utilized in silico tools to predict their ADME profiles and ensure they are within acceptable ranges for oral bioavailability. researchgate.netresearchgate.net

The optimization of a related series of ALK2 inhibitors involved assessing in vitro ADME parameters, such as stability in rat liver microsomes (RLM) and permeability via the Parallel Artificial Membrane Permeability Assay (PAMPA), which are often predicted computationally before being confirmed experimentally. nih.gov The goal of such optimization is to produce a compound with a balanced profile of high potency, high selectivity, and favorable pharmacokinetics suitable for clinical development. nih.gov

Table 2: Illustrative In Silico ADME Predictions for Hypothetical ALK2 Inhibitor Analogs

This table showcases typical ADME parameters that are computationally predicted for a series of hypothetical analogs to assess their potential as drug candidates.

Compound IDMW ( g/mol )LogPTPSA (Ų)Predicted Solubility (mg/mL)Predicted Human Intestinal Absorption (%)Lipinski's Rule of 5 Violations
Analog-01420.53.565.70.05> 90%0
Analog-02454.94.165.70.02> 90%0
Analog-03450.53.474.90.04> 90%0
Analog-04515.63.8129.10.01> 85%1 (>500 MW)
Analog-05464.53.1102.90.15> 90%0

Advanced Research Methodologies and Tools Utilized in Alk2 in 4 Succinate Studies

Omics Technologies

"Omics" technologies offer a comprehensive, high-throughput view of the molecular changes induced by a compound, providing an unbiased look at its biological impact.

Transcriptomics is the systematic study of the complete set of RNA transcripts produced by an organism or cell population. youtube.com Technologies like RNA sequencing (RNA-seq) and DNA microarrays are pivotal in understanding how ALK2-IN-4 succinate (B1194679) affects gene expression. youtube.com By treating cells with the compound, researchers can identify which genes are upregulated or downregulated, revealing the genetic pathways modulated by ALK2 inhibition.

For instance, studies on other ALK inhibitors have utilized these techniques to create gene expression profiles. nih.gov Single-cell RNA sequencing (scRNA-seq) has been used to characterize the cell-type-specific transcriptome regulated by the oncogenic ALK pathway during development. nih.gov This approach can identify differentially expressed genes (DEGs) that are regulated by ALK at various stages. nih.gov The primary goal is to map the downstream genetic machinery that is switched on or off when ALK2 activity is blocked. This can confirm that the inhibitor is hitting its intended target pathway—the Bone Morphogenetic Protein (BMP) signaling cascade—and uncover other potentially relevant off-target effects. patsnap.com

Table 1: Representative Differentially Expressed Genes (DEGs) in ALK2-Inhibited Cells (Hypothetical Data)

Gene SymbolGene NameFunctionExpected Change with ALK2 Inhibition
ID1Inhibitor of DNA Binding 1Downstream target of BMP/SMAD signalingDown-regulated
SMAD6SMAD Family Member 6Inhibitory SMAD, feedback regulator of BMP signalingUp-regulated
RUNX2Runt-related transcription factor 2Master regulator of osteoblast differentiationDown-regulated
MSX2Msh homeobox 2Transcription factor in bone developmentDown-regulated

This table is illustrative and based on the known function of the ALK2 pathway.

While transcriptomics reveals changes in gene expression, proteomics analyzes the entire complement of proteins, and phosphoproteomics specifically quantifies changes in protein phosphorylation. Since ALK2 is a kinase—an enzyme that phosphorylates other proteins—phosphoproteomics is a particularly powerful tool for studying its inhibitors. nih.gov By measuring the phosphorylation status of thousands of proteins simultaneously, researchers can directly observe the downstream consequences of ALK2 inhibition. nih.gov

A quantitative phosphoproteomic approach can identify the specific signaling pathways affected by an inhibitor. nih.gov For example, in studies of ALK inhibitors in neuroblastoma, this method identified hundreds of significantly regulated phosphorylation sites, revealing the RAS/JNK pathway as a downstream target. nih.govnih.gov For ALK2-IN-4 succinate, this technique would be used to confirm the reduced phosphorylation of canonical ALK2 substrates, such as SMAD1/5/8 proteins, and to discover novel signaling nodes affected by the compound. jst.go.jp

Table 2: Example Phosphoproteomic Analysis of ALK2 Inhibition (Hypothetical Data)

ProteinPhosphorylation SiteChange Upon InhibitionImplicated Pathway
SMAD1Ser463/465DecreasedCanonical BMP Signaling
SMAD5Ser463/465DecreasedCanonical BMP Signaling
ERK1/2Thr202/Tyr204DecreasedMAPK Pathway
JNKThr183/Tyr185DecreasedStress-Activated Protein Kinase Pathway

This table is illustrative and based on known ALK signaling pathways.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. It provides a functional readout of the cellular state. nih.gov The inhibition of a key signaling receptor like ALK2, which governs cell differentiation, is expected to cause significant shifts in cellular metabolism. nih.gov By using techniques like mass spectrometry, researchers can analyze the metabolic perturbations caused by this compound.

A key area of interest would be the Tricarboxylic Acid (TCA) cycle, as its intermediates, including succinate and fumarate, are crucial for cellular bioenergetics and signaling. nih.govresearchgate.net Studies have shown that the accumulation of succinate can have profound effects on cell survival and function. frontiersin.org An untargeted metabolomics study would provide a snapshot of all detectable metabolites, while a targeted approach would focus on specific pathways believed to be linked to ALK2 function, such as amino acid and redox metabolism. nih.gov This analysis can reveal unexpected metabolic rewiring in response to ALK2 inhibition.

Advanced Imaging Techniques

Advanced imaging provides crucial spatial and phenotypic context to the molecular data generated by omics technologies, allowing researchers to visualize the effects of a compound in cells and in whole organisms.

High-content screening (HCS) is an automated, microscopy-based approach used to conduct high-throughput phenotypic screening at the cellular level. irbm.com This technology integrates automated imaging with sophisticated image analysis to quantify multiple cellular features simultaneously. themiamiproject.org In the context of this compound, HCS could be used to screen for its ability to reverse a disease-specific phenotype in a relevant cell model.

For example, in diseases like Fibrodysplasia Ossificans Progressiva (FOP), which is caused by gain-of-function mutations in ALK2, patient-derived cells could be stimulated to undergo abnormal differentiation into cartilage or bone-like cells in a dish. jst.go.jpnih.gov HCS can then be used to screen for compounds that prevent these changes. Using fluorescent dyes or antibodies to label specific cellular components (e.g., nucleus, cytoskeleton, markers of osteogenesis), thousands of morphological features can be extracted from images to create a detailed phenotypic profile. themiamiproject.org This allows for an unbiased and quantitative assessment of a compound's efficacy at the cellular level.

To assess the efficacy of this compound in a living organism, advanced in vivo imaging techniques are indispensable. Micro-computed tomography (micro-CT) is a high-resolution 3D X-ray imaging technique that is considered the gold standard for non-invasively assessing bone structure and mass in small animal models. unesp.brbruker.com

Given that aberrant ALK2 signaling is a key driver of heterotopic ossification (the formation of bone in soft tissues) in diseases like FOP, micro-CT is an essential tool for evaluating inhibitors. spandidos-publications.comnih.gov Researchers can use mouse models that genetically mimic FOP to test whether a compound like this compound can prevent or reduce this pathological bone formation. nih.gov Micro-CT scans allow for the precise quantification of bone volume, density, and microarchitecture over time in the same animal, providing robust longitudinal data. nih.gov This technique has been successfully used to demonstrate that expressing a constitutively active form of ALK2 in mice leads to significantly increased bone formation, a process that a successful inhibitor would be expected to block. nih.gov

Table 3: Key Micro-CT Parameters for In Vivo Bone Analysis

ParameterAbbreviationDescription
Bone Volume / Total VolumeBV/TVThe fraction of the region of interest that is occupied by mineralized bone.
Trabecular ThicknessTb.ThThe average thickness of individual trabeculae (the struts of spongy bone).
Trabecular NumberTb.NThe average number of trabeculae per unit length.
Trabecular SeparationTb.SpThe average distance between trabeculae.
Bone Mineral DensityBMDThe amount of mineral per unit volume of bone.

Table data sourced from principles of micro-CT analysis. unesp.br

CRISPR-Cas9 and Genetic Engineering Approaches

The study of this compound and its therapeutic potential is deeply intertwined with advanced genetic engineering methodologies. The CRISPR-Cas9 system, in particular, has revolutionized the way researchers evaluate and validate this potent ALK2 inhibitor. This technology allows for precise genomic modifications, enabling the creation of highly specific cellular models that mimic disease states and facilitate the detailed investigation of drug-target interactions.

Development of ALK2 Mutant Cell Lines for Compound Evaluation

A cornerstone of preclinical drug evaluation is the use of relevant cellular models that accurately reflect the genetic landscape of the target disease. For this compound, which targets a protein frequently mutated in diseases like fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG), the generation of cell lines harboring specific ACVR1 (the gene encoding ALK2) mutations is paramount. jst.go.jpmdpi.com

The CRISPR-Cas9 system has been instrumental in the development of these critical research tools. nih.gov This technology allows for the precise introduction of specific point mutations, such as the common R206H mutation found in FOP, into the genome of various cell types. jst.go.jpnih.gov The process typically involves designing a guide RNA (gRNA) that directs the Cas9 nuclease to the target site in the ACVR1 gene. The Cas9 enzyme then creates a double-strand break in the DNA. nih.gov In the presence of a repair template containing the desired mutation, the cell's natural DNA repair machinery can incorporate the mutation into the genome through homology-directed repair. nih.govnih.gov

Researchers have successfully utilized this approach to create isogenic cell lines, where the only genetic difference between the "diseased" and "healthy" cells is the presence of the ALK2 mutation. This provides a highly controlled environment to assess the efficacy and selectivity of ALK2 inhibitors like this compound. For instance, studies have been conducted on induced pluripotent stem cells (iPSCs) derived from FOP patients, where CRISPR-Cas9 was used to correct the ACVR1 mutation, thereby creating a genetically matched control line. nih.gov Conversely, the technology can be used to introduce pathogenic mutations into healthy cell lines, such as human embryonic kidney 293 (HEK293) cells or myoblasts, to model the disease. acs.orgmdpi.com

The availability of these engineered cell lines is crucial for several aspects of this compound evaluation:

Potency and Efficacy Testing: Mutant cell lines provide a platform to determine the concentration of this compound required to inhibit the aberrant signaling caused by the mutated ALK2 protein.

Selectivity Profiling: By comparing the compound's activity in mutant versus wild-type cell lines, researchers can assess its selectivity for the pathogenic form of the ALK2 receptor.

Mechanism of Action Studies: These cell lines are invaluable for dissecting the downstream signaling pathways affected by the ALK2 mutation and how this compound modulates these pathways.

Below is an interactive table summarizing various cell lines used in the evaluation of ALK2 inhibitors, which would be applicable for studying this compound.

Cell Line TypeGenetic ModificationPurpose in ALK2 Inhibitor Evaluation
FOP Patient-derived iPSCs Endogenous ACVR1 R206H mutationStudying disease-relevant cellular phenotypes and the effect of inhibitors.
CRISPR-corrected iPSCs Correction of the ACVR1 R206H mutationServing as a genetically matched isogenic control to validate target engagement. nih.gov
HEK293 Cells CRISPR-introduced ACVR1 mutations (e.g., R206H, G328V)High-throughput screening and initial potency assessment of inhibitors. acs.org
Myoblast Cell Lines Transfection with mutant ACVR1Investigating the effects of inhibitors on osteogenic differentiation.
Lung Cancer Cell Lines Endogenous or engineered LKB1 and Kras mutationsExploring the role of ALK2 in other cancers and the potential for therapeutic intervention.

Genetic Perturbation Studies to Validate this compound Targets

Beyond creating mutant cell lines, genetic perturbation studies are essential for rigorously validating that the therapeutic effects of this compound are indeed mediated through its interaction with the ALK2 protein. These studies involve manipulating the expression of the target gene to observe the impact on drug efficacy.

One common approach is the use of CRISPR-mediated gene knockout . By designing gRNAs that target a critical exon of the ACVR1 gene, the CRISPR-Cas9 system can introduce insertions or deletions (indels) that result in a non-functional protein. If this compound loses its activity in these ALK2-knockout cells, it provides strong evidence that ALK2 is its primary target.

Another powerful technique is the use of RNA interference (RNAi) or short hairpin RNA (shRNA) . These methods reduce the expression of the target gene at the mRNA level, leading to a "knockdown" of the protein. Similar to knockout studies, a diminished effect of this compound in ALK2-knockdown cells would support its on-target activity.

Furthermore, genetic perturbation can be used to investigate potential resistance mechanisms. For example, researchers can perform genetic screens to identify mutations that render cells insensitive to this compound. This can provide valuable insights into the compound's binding site and the downstream pathways that might be involved in acquired resistance.

The data from these genetic perturbation studies are critical for building a comprehensive understanding of this compound's mechanism of action and for validating ALK2 as a druggable target.

The table below outlines genetic perturbation methods and their application in validating targets for compounds like this compound.

Perturbation MethodDescriptionApplication in this compound Studies
CRISPR Knockout Permanent disruption of the ACVR1 gene, leading to a loss of ALK2 protein expression. mdpi.comTo confirm that the cellular effects of the compound are dependent on the presence of ALK2.
RNA Interference (RNAi) Transient knockdown of ACVR1 mRNA, reducing ALK2 protein levels.To provide corroborating evidence for on-target activity and to study the effects of partial target inhibition.
CRISPR Interference (CRISPRi) A modified CRISPR system that represses gene expression without altering the DNA sequence.Offers a reversible and titratable method to reduce ALK2 expression for target validation.
Genetic Screens Large-scale perturbation of many genes (e.g., using a CRISPR library) in the presence of the compound.To identify genes that modify the cellular response to this compound, revealing potential resistance mechanisms or synergistic targets.

Future Directions and Unexplored Avenues in Alk2 in 4 Succinate Research

Elucidation of Novel Biological Roles for ALK2-IN-4 succinate (B1194679)

The foundational role of the ALK2 enzyme, also known as ACVR1, in bone morphogenetic protein (BMP) signaling suggests its involvement in a wide array of physiological and pathological processes beyond its most well-studied functions. patsnap.compatsnap.com Future research into ALK2-IN-4 succinate and similar inhibitors is poised to uncover novel therapeutic applications.

An abnormal inflammatory response is a key driver in the pathogenesis of most autoimmune diseases. autoimmuneinstitute.org There is emerging evidence that ALK2 signaling plays a role in modulating inflammation, presenting a new frontier for therapeutic intervention.

Anemia of Inflammation (AI): A significant breakthrough has been the identification of ALK2 as a critical regulator of hepcidin (B1576463), the main iron-regulatory hormone. nih.gov In chronic inflammatory states, elevated hepcidin levels block iron absorption and recycling, leading to AI. nih.gov A neutralizing ALK2 antibody was shown to suppress hepcidin and alleviate anemia in preclinical models of inflammation, supporting the rationale for using ALK2 inhibitors to restore iron homeostasis in these conditions. nih.gov

Other Autoimmune Disorders: Dysregulated BMP signaling, mediated by ALK2, may contribute to the inflammatory cascades in various autoimmune diseases. patsnap.com Research suggests that ALK2 inhibition is a promising therapeutic strategy for conditions such as Sjögren's syndrome. nih.gov Future studies could explore the efficacy of this compound in models of rheumatoid arthritis, inflammatory bowel disease, and other conditions where inflammation is a central feature. autoimmuneinstitute.orgupmcphysicianresources.com The identification of the ETS2 gene pathway as a master regulator of macrophage-driven inflammation in several autoimmune diseases offers another potential mechanism through which ALK2 signaling might be interconnected and therapeutically targeted. upmcphysicianresources.com

The ALK2 receptor is integral to the development and regulation of the nervous system, suggesting that its inhibition could have applications in treating neurological disorders. acs.orgnih.gov

Pathogenic Role of Mitochondrial Dysfunction: A growing body of evidence in neurodegenerative disease research points to mitochondrial dysfunction and resulting oxidative stress as early pathogenic events that contribute to neuronal toxicity. mdpi.com While current research in this area often focuses on antioxidant therapies, the role of signaling pathways like BMP/ALK2 in neuronal health remains a largely unexplored avenue.

Potential for CNS-targeted Inhibitors: The development of ALK2 inhibitors with the ability to penetrate the central nervous system (CNS) for the treatment of DIPG has opened the door for their potential use in other brain-related conditions. nih.govacs.org Preclinical assets are already being evaluated for broader nervous system diseases. patsnap.com Future investigations should include testing CNS-penetrant compounds like this compound in preclinical models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions where neuronal maintenance and repair pathways may be dysregulated.

Development of Next-Generation ALK2 Inhibitors

While first-generation ALK2 inhibitors have proven the validity of this target, significant efforts are underway to develop next-generation compounds with superior drug-like properties. The overarching goal is to create molecules that potently and selectively block aberrant ALK2 signaling while minimizing off-target effects. patsnap.com

Medicinal chemists are employing a variety of advanced strategies to improve the efficacy of ALK2 inhibitors. These approaches aim to optimize how the molecules bind to the target and how they are absorbed, distributed, metabolized, and excreted (ADME) by the body. patsnap.comnih.gov

StrategyExample CompoundsOutcomeCitation(s)
Conformational Constraint M4K2304, M4K2306, M4K2308Introduction of cyclic linkers to rigidify the molecular scaffold, leading to superior potency and selectivity. aacrjournals.orgnih.gov
Structure-Activity Relationship (SAR) Studies M4K2009, M4K2149Modest structural changes to a lead compound (LDN-214117) to improve potency, selectivity, and brain penetration. acs.orgpatsnap.com
Bioisosteric Replacement Compound 23 (unnamed)Replacing a quinolinyl group with a 4-(sulfamoyl)naphthyl moiety to enhance ALK2 potency and selectivity over the highly similar ALK3. nih.gov
Macrocyclization OD-36, OD-52Creating large, ring-based structures to achieve higher kinome-wide selectivity, avoiding unintended targets. acs.org
DNA-Encoded Library Technology (DECL) CDD-2789Screening billions of DNA-tagged compounds to rapidly identify novel, potent, and metabolically stable ALK2 inhibitors. nih.govpnas.org

A primary hurdle in developing ALK2 inhibitors is achieving selectivity, not only against the wider human kinome but also within the highly homologous family of ALK receptors. acs.orgpatsnap.com

High Homology Among ALK Receptors: The seven ALK subtypes share a high degree of identity (82-85%) in the ATP-binding pocket, making it difficult to design inhibitors that target only ALK2. acs.orgnih.gov Achieving selectivity against ALK1 and ALK3 is particularly challenging. acs.orgnih.gov Furthermore, potent inhibition of ALK5 has been linked to potential cardiac toxicity, making selectivity against it a critical design criterion. acs.orgnih.gov

Mutant vs. Wild-Type Selectivity: In diseases like FOP, a key challenge is to inhibit the hyperactive mutant form of ALK2 without shutting down the necessary physiological signaling of the normal, wild-type receptor. patsnap.compatsnap.com While some compounds like BLU-782 show selectivity for the mutant receptor, developing this property remains a significant focus of future research. patsnap.com

Structural Insights: X-ray crystallography and molecular modeling are crucial tools for understanding how inhibitors bind. nih.govoncodesign-services.com For instance, analysis of the ALK2-FKBP12 complex reveals how the GS loop of the kinase is buried, preventing activation, and provides a structural basis for designing molecules that can differentiate ALK2 from other isoforms like ALK5. mdpi.com These high-resolution structural analyses can guide the design of compounds with improved differential binding. patsnap.com

Potential for Combination Therapies Involving this compound

While monotherapy with a potent ALK2 inhibitor like this compound holds promise, combination therapies often lead to enhanced efficacy, reduced drug resistance, and potentially lower doses of individual agents.

Rationale for Synergistic Drug Combinations

The rationale for combining this compound with other therapeutic agents stems from the complex signaling networks that are often dysregulated in diseases like cancer. For instance, in neuroblastoma, the combination of an ALK inhibitor with chemotherapy has shown synergistic effects in preclinical models.

In the context of myeloproliferative neoplasms, combining ALK2 inhibitors with JAK2 inhibitors is being explored as a potential therapeutic strategy. patsnap.com The aberrant ALK2 signaling in these disorders can contribute to anemia, and a combination approach may address multiple facets of the disease. patsnap.com

The table below outlines potential rationales for combining this compound with other drug classes.

Drug ClassRationale for Combination with this compoundPotential Disease Indication
Chemotherapy To target different aspects of cancer cell survival and proliferation.Neuroblastoma, DIPG
JAK2 Inhibitors To address both the anemia and the myeloproliferative aspects of the disease.Myeloproliferative Neoplasms
Anti-inflammatory Agents To reduce the inflammatory triggers that can exacerbate conditions like FOP.Fibrodysplasia Ossificans Progressiva (FOP)
Other Kinase Inhibitors To overcome potential resistance mechanisms by targeting parallel signaling pathways.Various Cancers

Preclinical Validation of Combined Therapeutic Approaches

The efficacy of combination therapies must be rigorously validated in preclinical models before moving to the clinic. Studies on other ALK inhibitors have demonstrated the feasibility and potential benefits of such approaches.

For example, preclinical studies in neuroblastoma have shown that the combination of the ALK inhibitor lorlatinib (B560019) with chemotherapy resulted in synergistic effects in immunocompetent mouse models. Similarly, the combination of lorlatinib with an MDM2 inhibitor showed complete tumor regression in a patient-derived xenograft (PDX) model.

Future research on this compound should include preclinical studies that evaluate its efficacy in combination with other relevant drugs in appropriate animal and organoid models. These studies would need to carefully assess for synergistic or additive effects, as well as any potential for increased toxicity.

The table below summarizes preclinical findings for combination therapies involving other ALK inhibitors, providing a roadmap for future studies with this compound.

ALK InhibitorCombination AgentPreclinical ModelKey FindingReference
LorlatinibChemotherapy (Cyclophosphamide, Doxorubicin, Vincristine)Neuroblastoma Genetically Engineered Mouse Model (GEMM)Synergistic growth inhibition.
LorlatinibIdasanutlin (MDM2 inhibitor)Neuroblastoma Patient-Derived Xenograft (PDX)Complete tumor regression and delayed tumor regrowth.

By leveraging advanced preclinical models and exploring rational combination therapies, the full therapeutic potential of this compound can be more thoroughly investigated, paving the way for its effective clinical translation for patients with FOP and other ALK2-driven diseases.

Q & A

Q. What is the chemical identity and structural characterization of ALK2-IN-4 succinate?

this compound is a small-molecule inhibitor with the chemical formula C₃₀H₃₆FN₇O₅ and a molar mass of 593.65 g/mol. Structural confirmation typically involves nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC) for purity assessment (>99%), and mass spectrometry. Crystallographic data from patent WO2020086963A1 confirms its binding mode to ALK2 . For novel derivatives, characterization should include elemental analysis, FT-IR, and X-ray diffraction to validate identity and crystallinity .

Q. How does this compound exhibit bioactivity against ALK2?

The compound inhibits ALK2 (Activin Receptor-Like Kinase 2) by competitively binding to its ATP-binding pocket, as demonstrated in enzymatic assays (IC₅₀ values typically reported in nanomolar ranges). In vitro validation involves kinase selectivity profiling across related kinases (e.g., BMPR1A, TGFβR1) to confirm specificity. Patent data (WO2020086963A1) highlights its efficacy in fibrodysplasia ossificans progressiva (FOP) models, supported by Western blotting to assess downstream Smad1/5/8 phosphorylation .

Q. What are the recommended storage and handling protocols for this compound in laboratory settings?

Store lyophilized powder at 4°C in airtight, moisture-resistant containers for short-term use. For long-term stability, dissolve in DMSO (10–50 mM stock solutions) and store at -80°C for ≤6 months or -20°C for ≤1 month. Avoid freeze-thaw cycles to prevent degradation. Precipitate formation in aqueous buffers should be monitored via dynamic light scattering (DLS) .

Q. What experimental methodologies are critical for synthesizing and validating this compound analogs?

Synthesis involves coupling reactions (e.g., Suzuki-Miyaura for aryl modifications) followed by succinate salt formation via acid-base titration. Purity validation requires reverse-phase HPLC with UV detection (λ = 254 nm). Biological validation includes:

  • Kinase assays : Radiometric or fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition.
  • Cell-based assays : Luciferase reporters (e.g., BRE-Luc) to quantify BMP pathway activity .

Advanced Research Questions

Q. How can researchers design robust dose-response studies for this compound in heterogeneous cell models?

Use factorial design of experiments (DoE) to optimize variables like concentration (1 nM–10 µM), exposure time (24–72 hours), and cell density. For example, a 3×3×3 matrix can identify synergistic effects with TGF-β inhibitors. Include positive controls (e.g., LDN-193189) and normalize data to vehicle-treated cells. Statistical analysis (ANOVA with Tukey’s post hoc test) minimizes batch-to-batch variability .

Q. How should contradictory data on this compound’s off-target effects be resolved?

Contradictions may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell line-specific signaling crosstalk. Address this by:

  • Replicating experiments across multiple cell types (e.g., HEK293T, C2C12).
  • Performing kinome-wide profiling (e.g., KINOMEscan®) to identify off-target interactions.
  • Validating findings with CRISPR/Cas9-mediated ALK2 knockout models .

Q. What strategies enhance the reproducibility of this compound’s in vivo efficacy studies?

Standardize animal models (e.g., ACVR1[R206H] transgenic mice for FOP) with strict inclusion criteria (age, weight, genetic background). Administer via oral gavage or subcutaneous injection, monitoring plasma concentrations via LC-MS/MS. Use micro-CT imaging to quantify heterotopic ossification. Publish raw data and statistical code in supplementary materials .

Q. How can computational modeling improve mechanistic understanding of this compound’s binding dynamics?

Perform molecular dynamics (MD) simulations (e.g., GROMACS) to analyze ligand-receptor interactions under physiological pH and temperature. Docking studies (AutoDock Vina) can predict binding affinities for mutant ALK2 variants. Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters (KD, kon/koff) .

Q. What statistical approaches are optimal for analyzing high-throughput screening data involving this compound?

Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors in large datasets. Use principal component analysis (PCA) to cluster compounds with similar inhibition profiles. For dose-response curves, fit data to a four-parameter logistic model (Hill equation) using nonlinear regression .

Q. How can this compound be integrated into combination therapies for fibrotic diseases?

Design synergy studies using Chou-Talalay’s combination index (CI) method. Test with TGF-β/ALK5 inhibitors (e.g., Galunisertib) in primary fibroblasts. Monitor collagen deposition (Masson’s trichrome staining) and α-SMA expression (immunofluorescence). Include pharmacokinetic studies to assess drug-drug interactions .

Methodological Best Practices

  • Data Reporting : Follow CONSORT guidelines for in vivo studies and MIAME standards for omics data. Include raw data, instrument settings, and statistical parameters in supplementary files .
  • Ethical Compliance : Obtain institutional approval for animal/human studies and document informed consent. Register clinical trials in primary registries (e.g., ClinicalTrials.gov ) .
  • Literature Review : Use Boolean operators (AND/OR/NOT) in PubMed/Scopus to identify related patents and pre-clinical studies. Cross-reference citations in Web of Science for trend analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.